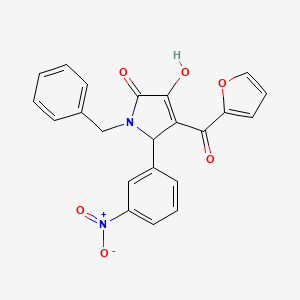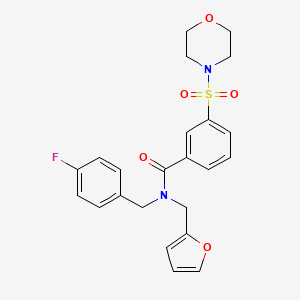![molecular formula C23H30N4OS B4066177 N-[1-(1-adamantyl)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4066177.png)
N-[1-(1-adamantyl)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Vue d'ensemble
Description
“N-[1-(1-adamantyl)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide” is a compound that belongs to the class of 1,2,4-triazoles . This class of compounds is known for their multidirectional biological activity . They are often used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and 1-substituted piperazines, yielding the corresponding N-Mannich bases . Further reaction with various 2-aminoethyl chloride yields separable mixtures of the S-(2-aminoethyl) and the N-(2-aminoethyl) derivatives .Molecular Structure Analysis
The molecular structure of this compound, like other 1,2,4-triazoles, includes a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The adamantyl and phenyl groups are attached to this ring, contributing to the compound’s unique properties .Chemical Reactions Analysis
The compound can undergo various chemical reactions, including reactions with formaldehyde, 1-substituted piperazines, and 2-aminoethyl chloride . These reactions yield different products, including N-Mannich bases and S- and N-substituted derivatives .Applications De Recherche Scientifique
Synthesis and Biological Activity
Antimicrobial and Anti-inflammatory Applications : The compound and its derivatives have been investigated for their potential in treating various infections and inflammatory conditions. A study highlighted the synthesis of novel derivatives demonstrating potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as good dose-dependent anti-inflammatory activity in animal models (Al-Abdullah et al., 2014).
Antitubercular Activity : Research into 1,2,3-triazole-adamantylacetamide hybrids has shown promising results against Mycobacterium tuberculosis, indicating potential applications in developing new antitubercular agents. One study identified a lead compound with significant activity and selectivity against the bacteria, suggesting a new avenue for therapeutic development against tuberculosis (Addla et al., 2014).
Chemical Synthesis and Structural Analysis
Amidation Processes : The compound serves as a starting point in the synthesis of biologically active aminoadamantanes. These derivatives have shown antimicrobial and antiviral activity, useful in treating influenza, herpes, and pneumonia, highlighting its role in developing treatments for various diseases (Khusnutdinov et al., 2011).
Structural Studies : Detailed crystallographic studies of N-(1-Adamantyl)acetamide and its derivatives have provided insights into their molecular conformations and potential interactions. These studies are crucial for understanding the chemical and physical properties of these compounds, aiding in the development of new drugs and materials (Mizoguchi et al., 1997).
Mécanisme D'action
Orientations Futures
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine . Given the antimicrobial properties of 1,2,4-triazoles, this compound could be investigated for its efficacy against various bacterial strains . Additionally, its synthesis process could be optimized for large-scale production .
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-15(23-11-17-8-18(12-23)10-19(9-17)13-23)24-21(28)14-29-22-26-25-16(2)27(22)20-6-4-3-5-7-20/h3-7,15,17-19H,8-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZIAJDNRMIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NC(C)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Adamantan-1-YL)ethyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S)-1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4066105.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B4066107.png)
![4-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-(3-fluorobenzyl)-2-piperazinone](/img/structure/B4066109.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}acetamide](/img/structure/B4066113.png)
![4-[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]thiomorpholine](/img/structure/B4066128.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-(2-phenoxyethyl)-3-piperidinyl]methanol](/img/structure/B4066133.png)


![1-[4-({4-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B4066150.png)

![1-adamantyl{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B4066178.png)
![4-{5-[(2-bromophenoxy)methyl]-2-furoyl}-2,6-dimethylmorpholine](/img/structure/B4066180.png)
![ethyl 1-benzyl-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B4066182.png)